4-chloro-N-(2-fluorophenyl)-3-methylbenzene-1-sulfonamide
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Overview
Description
4-chloro-N-(2-fluorophenyl)-3-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-fluorophenyl)-3-methylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-fluorophenyl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The methyl group in the compound can be oxidized to form corresponding sulfone derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted sulfonamides with various functional groups.
Oxidation Reactions: The major products are sulfone derivatives.
Reduction Reactions: The major products are amine derivatives.
Scientific Research Applications
4-chloro-N-(2-fluorophenyl)-3-methylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antiviral agent. It has shown activity against various bacterial and viral strains.
Biological Research: The compound is used as a tool to study enzyme inhibition and protein interactions. It can act as a ligand for certain receptors and enzymes.
Industrial Applications: The compound is used in the synthesis of other sulfonamide derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-fluorophenyl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, leading to inhibition of enzyme activity. The compound can also interact with cell membranes, affecting membrane permeability and function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-chloro-2-fluorophenyl)benzamide: This compound has a similar structure but with different substituents on the benzene ring.
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound has a similar sulfonamide group but with additional functional groups.
Uniqueness
4-chloro-N-(2-fluorophenyl)-3-methylbenzene-1-sulfonamide is unique due to its specific combination of chloro, fluoro, and methyl substituents, which confer distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and exhibit a range of biological activities.
Properties
IUPAC Name |
4-chloro-N-(2-fluorophenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-8-10(6-7-11(9)14)19(17,18)16-13-5-3-2-4-12(13)15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFFOSKDKOWYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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